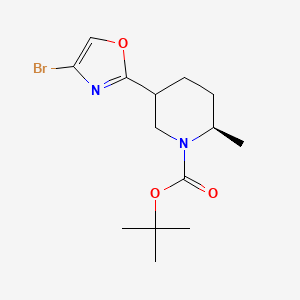
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl group, a bromooxazole moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the piperidine ring, followed by the introduction of the bromooxazole group through a cyclization reaction involving a brominated precursor and an oxazole-forming reagent. The final step often involves esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group in the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromo group.
Scientific Research Applications
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 5-Bromo-2-aryl benzimidazoles
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
What sets (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromooxazole moiety, in particular, may offer distinct advantages in terms of binding affinity and specificity in biological applications.
Properties
Molecular Formula |
C14H21BrN2O3 |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
tert-butyl (2R)-5-(4-bromo-1,3-oxazol-2-yl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN2O3/c1-9-5-6-10(12-16-11(15)8-19-12)7-17(9)13(18)20-14(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10?/m1/s1 |
InChI Key |
MPSOAZNIVKNATA-YHMJZVADSA-N |
Isomeric SMILES |
C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















